4-Hydroxy-2,5,6-trichloroisophthalonitrile

Description

Properties

IUPAC Name |

2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQKYGOECVSPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182586 | |

| Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28343-61-5 | |

| Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloro-6-hydroxy-isophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2,5,6-TRICHLOROISOPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQJ3P52AEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxychlorothalonil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Hydroxy-2,5,6-trichloroisophthalonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

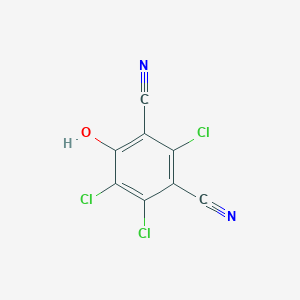

4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701, is a chlorinated aromatic nitrile.[1] Its chemical structure consists of a benzene ring substituted with three chlorine atoms, two nitrile groups, and one hydroxyl group.

Chemical Structure:

Caption: Chemical structure of 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[2] |

| CAS Number | 28343-61-5[2] |

| Molecular Formula | C₈HCl₃N₂O[2] |

| Canonical SMILES | C1(=C(C(=C(C(=C1C#N)O)Cl)Cl)C#N)Cl[2] |

| InChI | InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H[2] |

| InChIKey | MDQKYGOECVSPIW-UHFFFAOYSA-N[2] |

Physicochemical and Toxicological Properties

This compound is primarily recognized as a significant degradation product of the widely used fungicide chlorothalonil, formed through microbial and photolytic degradation processes in the environment.[3] It is considered more persistent and mobile in soil compared to its parent compound.[4]

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 247.47 g/mol |

| Melting Point | 262-264 °C |

| Boiling Point (Predicted) | 355.0 ± 42.0 °C |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ |

| pKa (Predicted) | 1.67 ± 0.33 |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Toxicology Summary:

4-Hydroxy-2,5,6-trichloroisophthalonitrile is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[2] Studies have indicated that it can attenuate keratinocyte migration and differentiation in skin models and may enhance the production of pro-inflammatory cytokines, suggesting a potential risk for inflammatory skin diseases.[5][6] The parent compound, chlorothalonil, is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl sites of the enzyme.[7] While it is plausible that the metabolite shares a similar mechanism, specific studies on its direct interaction with GPDH are not extensively documented.

Formation and Detection

As a primary metabolite, the presence of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is a key indicator of environmental contamination by chlorothalonil.

Caption: Formation from chlorothalonil and subsequent detection workflow.

Experimental Protocols

While a specific laboratory synthesis protocol for 4-Hydroxy-2,5,6-trichloroisophthalonitrile is not readily found in the literature, detailed analytical methods for its detection and quantification are well-established.

Analysis in Milk using QuEChERS and LC-MS/MS

This method is adapted from the protocol provided by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[1]

Objective: To extract and quantify 4-Hydroxy-2,5,6-trichloroisophthalonitrile from milk samples.

Materials:

-

Milk sample

-

Acetonitrile (ACN)

-

QuEChERS citrate-buffer mix

-

Internal standard (e.g., a suitable labeled analog)

-

Mechanical shaker

-

Centrifuge

-

Freezer

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Extraction:

-

Weigh 10 g of milk into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and an appropriate amount of internal standard.

-

Shake vigorously for 15 minutes using a mechanical shaker.

-

Add the QuEChERS citrate-buffer mix.

-

Shake for 1 minute and then centrifuge. The resulting supernatant is the raw extract.

-

-

Cleanup:

-

Transfer 6-8 mL of the raw extract into a vial.

-

Place the vial in a freezer at -20°C for at least 2 hours to precipitate fats and other interfering substances.

-

Centrifuge the cold extract and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned extract into the LC-MS/MS system.

-

Operate the mass spectrometer in negative ESI mode.

-

Monitor the appropriate precursor and product ion transitions for 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

-

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile from Chlorothalonil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile, a principal metabolite of the fungicide chlorothalonil. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxyl group displaces a chlorine atom on the aromatic ring of chlorothalonil. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Principle and Mechanism

The conversion of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) to 4-hydroxy-2,5,6-trichloroisophthalonitrile is achieved through alkaline hydrolysis. The electron-withdrawing nature of the two nitrile (-CN) groups on the isophthalonitrile ring activates the aromatic system towards nucleophilic attack. Under basic conditions, a hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The chlorine atom at the 4-position is preferentially substituted. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride ion is eliminated, resulting in the final hydroxylated product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile from chlorothalonil.

| Parameter | Value | Reference |

| Reactants | ||

| Chlorothalonil (Molar Mass: 265.91 g/mol ) | 1.0 equivalent | - |

| Sodium Hydroxide (Molar Mass: 40.00 g/mol ) | 2.0-3.0 equivalents | Inferred from general SNAr procedures |

| Solvent | ||

| Dioxane/Water mixture | - | Common solvent for SNAr |

| Reaction Conditions | ||

| Temperature | 100 °C (Reflux) | Based on hydrolysis studies[1] |

| Reaction Time | 4-8 hours | Estimated for complete conversion |

| Product | ||

| 4-hydroxy-2,5,6-trichloroisophthalonitrile (Molar Mass: 247.46 g/mol ) | - | - |

| Expected Yield | >80% | Estimated based on similar reactions |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile.

Materials and Reagents:

-

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile)

-

Sodium hydroxide (NaOH) pellets

-

1,4-Dioxane

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (37.6 mmol) of chlorothalonil in 100 mL of 1,4-dioxane.

-

Addition of Base: In a separate beaker, prepare a solution of 3.0 g (75.0 mmol) of sodium hydroxide in 50 mL of deionized water. Slowly add the aqueous NaOH solution to the stirred solution of chlorothalonil at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slow addition of concentrated hydrochloric acid until the pH is approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-hydroxy-2,5,6-trichloroisophthalonitrile as a solid.

-

Visualizations

Signaling Pathway: Nucleophilic Aromatic Substitution

Caption: Nucleophilic aromatic substitution mechanism for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5,6-trichloroisophthalonitrile, a major metabolite of the broad-spectrum fungicide chlorothalonil, is a molecule of significant toxicological interest. Exhibiting greater persistence and, in some cases, higher toxicity than its parent compound, understanding its mechanism of action is crucial for assessing its environmental and health impacts. This technical guide synthesizes the current understanding of the molecular mechanisms by which 4-Hydroxy-2,5,6-trichloroisophthalonitrile exerts its biological effects. Drawing inferences from the well-documented activity of chlorothalonil, this document explores the central role of glutathione (GSH) depletion, subsequent enzyme inhibition, and mitochondrial dysfunction as core pillars of its toxicity. While specific quantitative data for the 4-hydroxy metabolite remains limited in publicly available literature, this guide provides a comprehensive framework based on existing knowledge of the parent compound and related chemical structures, offering a foundation for future research and risk assessment.

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) has been a widely used fungicide for decades. Its degradation in the environment leads to the formation of several metabolites, with 4-Hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701 or R182281) being one of the most significant due to its stability and toxicological profile.[1][2] Studies have indicated that this metabolite can be more toxic than chlorothalonil itself, necessitating a detailed understanding of its mode of action.[1] This guide will delve into the primary biochemical interactions and cellular consequences of exposure to this metabolite, with a focus on its interaction with glutathione, key cellular enzymes, and mitochondria.

Core Mechanism of Action: Glutathione Depletion

The primary mechanism of action for chlorothalonil, which is highly likely to be shared by its 4-hydroxy metabolite, revolves around its electrophilic nature and its reactivity with nucleophilic thiol groups, particularly that of glutathione (GSH).

Reaction with Glutathione

The electron-withdrawing chloro and nitrile groups on the benzene ring make the carbon atoms susceptible to nucleophilic attack by the thiolate anion of GSH (GS-). This reaction can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs). The conjugation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile with GSH leads to the formation of a glutathione conjugate and the depletion of the intracellular GSH pool.

Consequences of Glutathione Depletion

The depletion of cellular GSH has profound consequences for cellular homeostasis:

-

Increased Oxidative Stress: GSH is a primary antioxidant, and its depletion leaves the cell vulnerable to damage from reactive oxygen species (ROS). This can lead to lipid peroxidation, protein damage, and DNA damage.[3][4]

-

Enzyme Inactivation: Many enzymes rely on reduced cysteine residues for their activity. The loss of GSH disrupts the cellular redox balance, leading to the oxidation of these critical thiol groups and subsequent enzyme inactivation.

Inhibition of Key Cellular Enzymes

A critical consequence of both direct adduction and GSH depletion is the inhibition of essential enzymes, particularly those with reactive cysteine residues in their active sites.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a key enzyme in glycolysis and is known to be a target of chlorothalonil. It contains a highly reactive cysteine residue in its active site that is susceptible to modification by electrophilic compounds. Inhibition of GAPDH disrupts glycolysis, leading to a decline in cellular energy production.

Glutathione S-Transferases (GSTs)

While GSTs can catalyze the detoxification of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, they can also be inhibited by the compound or its conjugates.[5] This inhibition would further exacerbate cellular damage by preventing the detoxification of other xenobiotics and endogenous toxic compounds. The kinetics of this inhibition are likely to be complex, potentially involving both competitive and non-competitive mechanisms.[5][6]

Mitochondrial Dysfunction

Mitochondria are critical targets for many toxicants, and evidence suggests that chlorothalonil and its metabolites can impair mitochondrial function.[7]

Inhibition of Mitochondrial Respiration

Thiol-reactive compounds can inhibit the activity of the mitochondrial electron transport chain (ETC) complexes, which contain critical cysteine residues. Inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in ROS production.

Induction of Apoptosis

Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. The combination of ATP depletion, increased ROS, and potential direct effects on mitochondrial membrane permeability can lead to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and culminating in programmed cell death.[3][4][8]

Quantitative Data

Specific quantitative data for the direct effects of 4-Hydroxy-2,5,6-trichloroisophthalonitrile on enzyme kinetics and cellular processes are not extensively available in the public literature. The following table summarizes relevant toxicological data, primarily from regulatory assessments, which provide an indication of its biological activity.

| Parameter | Value | Species/System | Reference |

| Acute Oral LD50 (Chlorothalonil) | >10,000 mg/kg | Rat | [9] |

| Short-term NOAEL (4-Hydroxy metabolite) | 1.5 mg/kg-day | Rat | [10] |

| Median Serum Concentration (Human, Sweden) | 4.1 µg/L | Human | [1] |

| Median Serum Concentration (Human, Costa Rica) | 16.1 µg/L | Human | [1] |

Note: The lack of specific IC50 values and enzyme inhibition constants for the 4-hydroxy metabolite is a significant data gap in the current scientific literature.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This assay measures the effect of the test compound on the catalytic activity of GST.

-

Reagents:

-

GST enzyme solution (e.g., from equine liver)

-

Glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

-

Potassium phosphate buffer (pH 6.5)

-

4-Hydroxy-2,5,6-trichloroisophthalonitrile stock solution (in a suitable solvent like DMSO)

-

-

Procedure:

-

In a 96-well plate, add buffer, GSH solution, and varying concentrations of the test compound.

-

Add the GST enzyme solution to initiate the reaction.

-

Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Add CDNB solution to start the conjugation reaction.

-

Measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is proportional to GST activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Mitochondrial Oxygen Consumption Assay

This assay measures the effect of the test compound on the rate of oxygen consumption by isolated mitochondria or intact cells, providing an indication of electron transport chain activity.

-

Reagents and Equipment:

-

Isolated mitochondria or cultured cells

-

Respiration buffer (e.g., MiR05)

-

Substrates for different ETC complexes (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors of ETC complexes (e.g., rotenone, antimycin A)

-

4-Hydroxy-2,5,6-trichloroisophthalonitrile stock solution

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

-

-

Procedure (using a Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Hydrate the sensor cartridge overnight.

-

Replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cells in a CO2-free incubator.

-

Load the sensor cartridge with the test compound and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports.

-

Calibrate the instrument.

-

Place the cell plate in the instrument and start the assay.

-

The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the data to determine the effect of the test compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11][12][13][14]

-

Signaling Pathways

The cellular insults caused by 4-Hydroxy-2,5,6-trichloroisophthalonitrile, particularly oxidative stress and mitochondrial dysfunction, are known to activate various signaling pathways that can determine the cell's fate.

-

Apoptosis Signaling: As mentioned, mitochondrial damage can initiate the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases.[8]

-

Stress-Activated Protein Kinase (SAPK) Pathways: Oxidative stress is a potent activator of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). These pathways can further contribute to the apoptotic response.

-

Nuclear Factor-kappa B (NF-κB) Signaling: While NF-κB is often associated with pro-survival signals, its role in response to toxicant exposure can be complex and context-dependent, potentially contributing to inflammatory responses.

Conclusion and Future Directions

The mechanism of action of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is multifaceted, with the depletion of glutathione and subsequent inhibition of key metabolic enzymes and mitochondrial function being central to its toxicity. While much of the detailed mechanistic understanding is currently extrapolated from its parent compound, chlorothalonil, the available data strongly suggests that this metabolite poses a significant toxicological threat.

Future research should focus on obtaining specific quantitative data for 4-Hydroxy-2,5,6-trichloroisophthalonitrile, including:

-

Determination of IC50 values for the inhibition of key enzymes like GAPDH and various GST isoforms.

-

Kinetic studies to elucidate the mode of enzyme inhibition.

-

Detailed characterization of its effects on the individual complexes of the mitochondrial electron transport chain.

-

Transcriptomic and proteomic analyses to identify broader cellular signaling pathways affected by exposure.

A more comprehensive understanding of the specific molecular interactions of this important metabolite will be critical for accurate risk assessment and for the development of potential strategies to mitigate its adverse effects.

References

- 1. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Oxidative stress induces apoptosis in embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition by inorganic anions of glutathione S-transferases from insect and mammalian sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxidative stress inhibits growth and induces apoptotic cell death in human U251 glioma cells via the caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorothalonil (EHC 183, 1996) [inchem.org]

- 10. health.state.mn.us [health.state.mn.us]

- 11. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

An In-depth Technical Guide to the Environmental Degradation Pathways of Chlorothalonil to its Hydroxy Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the broad-spectrum fungicide chlorothalonil, with a specific focus on its transformation to the primary and more persistent metabolite, 4-hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile (also known as SDS-3701). This document details the biotic and abiotic mechanisms driving this transformation, presents quantitative data on degradation rates, outlines detailed experimental protocols for studying these pathways, and provides visualizations of the core processes.

Introduction to Chlorothalonil and its Environmental Significance

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic, organochlorine fungicide extensively used in agriculture to control a wide range of fungal diseases on various crops.[1] Due to its widespread application, understanding its environmental fate is crucial for assessing its ecological impact. While chlorothalonil itself is moderately persistent, its degradation leads to the formation of several metabolites.[2][3] Among these, the hydroxy metabolite, 4-hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile (SDS-3701), is of particular concern due to its greater stability and potential for higher toxicity and mobility in the environment.[4][5] This guide focuses on the pathways leading to the formation of this significant metabolite.

Degradation Pathways of Chlorothalonil

The transformation of chlorothalonil to its hydroxy metabolite can occur through both biotic and abiotic processes. The primary pathways include microbial degradation, photodegradation, and hydrolysis.

Biotic Degradation

Microbial activity is a major driver of chlorothalonil degradation in soil and aquatic environments.[1] The transformation to the hydroxy metabolite is primarily facilitated by specific microorganisms capable of hydrolytic dehalogenation.

One of the key enzymes identified in this process is chlorothalonil dehalogenase , found in bacteria such as Pseudomonas sp..[6][7][8] This Zn(II)-dependent enzyme catalyzes the substitution of a chlorine atom on the aromatic ring with a hydroxyl group from a water molecule.[6][7] The proposed mechanism involves the binding of chlorothalonil to the enzyme's active site, followed by a nucleophilic attack by a hydroxide ion coordinated to the zinc cofactor.[6][9]

dot

Abiotic Degradation

Abiotic processes, including photodegradation and hydrolysis, also contribute significantly to the formation of the hydroxy metabolite of chlorothalonil.

Chlorothalonil can be degraded by sunlight, particularly in aqueous environments.[1] This photodegradation can proceed through direct photolysis, where the chlorothalonil molecule absorbs light energy, leading to the cleavage of a carbon-chlorine bond and subsequent reaction with water to form the hydroxy metabolite. The rate of photodegradation can be influenced by factors such as light intensity, wavelength, and the presence of photosensitizers like dissolved organic matter.[1] While the hydroxy metabolite is a known photoproduct, further degradation to other compounds can also occur.[10]

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of chlorothalonil is highly dependent on pH. It is generally stable in acidic and neutral conditions but undergoes hydrolysis at a faster rate under alkaline conditions (pH > 9).[1][11] The hydrolysis process involves the nucleophilic substitution of a chlorine atom by a hydroxide ion, leading to the formation of the 4-hydroxy metabolite.[12]

dot

Quantitative Data on Degradation

The rate of chlorothalonil degradation and the formation of its hydroxy metabolite are influenced by various environmental factors. The following tables summarize key quantitative data from scientific literature.

Table 1: Half-life (DT₅₀) of Chlorothalonil in Soil

| Soil Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference |

| Sandy Loam | Field | Not Specified | Not Specified | 1 - 2 months | [10] |

| Silt Loam | Greenhouse | Not Specified | Not Specified | 1 - 3 months | [10] |

| Various | Laboratory | Not Specified | Not Specified | 0.3 - 87 | [3] |

| Various | Field | Not Specified | Not Specified | 18 - 70 | [3] |

| Paddy Soils | Anaerobic | Not Specified | 6.3 - 6.6 | 19 - 30 | [12] |

| Urban Landscape Soils | Not Specified | Not Specified | Not Specified | 17 - 32 | [13] |

| Bentgrass Thatch | Field | Not Specified | Not Specified | 2.2 | [14] |

| Bentgrass Mat | Field | Not Specified | Not Specified | 1.1 | [14] |

| Bentgrass Soil | Field | Not Specified | Not Specified | 2.7 | [14] |

Table 2: Half-life (DT₅₀) of 4-Hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile (SDS-3701) in Soil

| Soil Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference |

| Surface Soil (0-2 cm) | Laboratory Incubation | Not Specified | Not Specified | 10 - 22 | [4] |

Table 3: Half-life (DT₅₀) of Chlorothalonil in Aquatic Systems

| Water Type | Condition | Light Source | pH | Half-life | Reference |

| Aqueous Solution | Hydrolysis | Dark | 9 | 38.1 days | [11] |

| Natural Waters | Photolysis | Sunlight | Not Specified | 0.21 - 0.76 days | [12] |

| Aqueous Solution | Photolysis | High-Pressure Mercury Lamp | Alkaline | 22.4 minutes | [15] |

| Aqueous Solution | Photolysis | UV Lamp | Alkaline | 82.5 minutes | [15] |

| Aqueous Solution | Photolysis | Sunlight | Alkaline | 123.8 minutes | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental degradation of chlorothalonil.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of chlorothalonil degradation in soil under aerobic conditions.

Materials:

-

Test soil (characterized for texture, pH, organic carbon content, and microbial biomass)

-

¹⁴C-labeled chlorothalonil

-

Analytical grade standards of chlorothalonil and its hydroxy metabolite

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for volatile products (e.g., ethylene glycol, potassium hydroxide)

-

Extraction solvents (e.g., acetonitrile, water)

-

Analytical instrumentation (LSC, HPLC, LC-MS/MS)

Procedure:

-

Soil Preparation: Sieve fresh soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

-

Application of Test Substance: Apply ¹⁴C-labeled chlorothalonil to the soil surface at a concentration relevant to agricultural use. Prepare triplicate samples for each sampling time point. Also, prepare sterile control samples (e.g., by autoclaving) to assess abiotic degradation.

-

Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[16][17] Aerobic conditions are maintained by passing a slow stream of humidified, carbon dioxide-free air over the soil surface.

-

Trapping of Volatiles: Pass the effluent air through traps containing ethylene glycol (for organic volatiles) and potassium hydroxide (for ¹⁴CO₂).

-

Sampling and Extraction: At predetermined intervals, sacrifice triplicate samples. Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water) using techniques like shaking or sonication.

-

Analysis:

-

Quantify the radioactivity in the extracts, trapping solutions, and unextracted soil residues using Liquid Scintillation Counting (LSC).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

-

Identify the metabolites using co-chromatography with authentic standards and confirm their identity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of chlorothalonil and the formation and decline kinetics of the hydroxy metabolite.

dot

Aqueous Photodegradation Study

Objective: To determine the rate and pathway of chlorothalonil degradation in water under simulated sunlight.

Materials:

-

Sterile, buffered aqueous solutions (e.g., pH 5, 7, 9)

-

Chlorothalonil and its hydroxy metabolite standards

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp)

-

Quartz reaction vessels

-

Analytical instrumentation (HPLC, LC-MS/MS)

Procedure:

-

Solution Preparation: Prepare sterile, buffered aqueous solutions and spike them with chlorothalonil at a known concentration.

-

Irradiation: Place the solutions in quartz vessels within the photoreactor. Irradiate the samples with a light source of known spectral distribution and intensity. Maintain a constant temperature. Run parallel dark control samples to account for non-photolytic degradation.

-

Sampling: At various time intervals, withdraw aliquots from the reaction vessels.

-

Analysis: Analyze the samples directly or after appropriate extraction (e.g., solid-phase extraction) using HPLC or LC-MS/MS to quantify the concentration of chlorothalonil and its hydroxy metabolite.

-

Data Analysis: Calculate the photodegradation rate constant and the half-life (DT₅₀) of chlorothalonil.

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of chlorothalonil hydrolysis as a function of pH.

Materials:

-

Sterile, buffered aqueous solutions at pH 4, 7, and 9

-

Chlorothalonil and its hydroxy metabolite standards

-

Incubation vessels (e.g., sealed vials)

-

Constant temperature bath or incubator

-

Analytical instrumentation (HPLC, LC-MS/MS)

Procedure:

-

Solution Preparation: Prepare sterile, buffered solutions at pH 4, 7, and 9 and spike them with a known concentration of chlorothalonil.[18][19][20]

-

Incubation: Incubate the solutions in sealed vessels in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[18][19]

-

Sampling: At predetermined time points, sacrifice replicate samples for analysis.

-

Analysis: Analyze the samples to determine the concentration of the remaining chlorothalonil and the formed hydroxy metabolite using HPLC or LC-MS/MS.

-

Data Analysis: Determine the hydrolysis rate constant and half-life for each pH value.

Sample Preparation for Analysis: QuEChERS Method

Objective: To extract chlorothalonil and its hydroxy metabolite from soil samples for LC-MS/MS analysis.

Materials:

-

Homogenized soil sample

-

Acetonitrile (with 1% acetic acid)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile containing 1% acetic acid. Add the QuEChERS extraction salts.[21][22]

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., PSA and C18) to remove interfering matrix components.[21]

-

Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge.

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after filtration.

dot

Conclusion

The environmental degradation of chlorothalonil to its hydroxy metabolite, 4-hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile, is a complex process driven by both biotic and abiotic factors. Microbial degradation, particularly by bacteria possessing chlorothalonil dehalogenase, plays a crucial role in soil environments. Abiotic pathways, including photodegradation in the presence of sunlight and hydrolysis under alkaline conditions, are significant in aquatic systems. The rate of these transformations is highly dependent on environmental conditions such as soil type, pH, temperature, and light intensity. Due to the increased persistence and potential toxicity of the hydroxy metabolite, a thorough understanding of these degradation pathways is essential for accurate environmental risk assessment of chlorothalonil. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical environmental processes.

References

- 1. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation of chlorothalonil and its metabolite, 4-hydroxychlorothalonil, in soil after repeated applications and its effects on soil microbial activities under greenhouse conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights into the catalytic mechanism of the chlorothalonil dehalogenase from Pseudomonas sp. CTN-3 [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ars.usda.gov [ars.usda.gov]

- 15. [Photochemical degradation of chlorothalonil in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 17. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 18. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 19. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Microbial Transformation of Chlorothalonil: A Technical Guide for Researchers

An In-depth Examination of Degradation Pathways, Key Microorganisms, and Experimental Methodologies in Soil and Water Environments

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic organochlorine fungicide that has been extensively used in agriculture since its introduction in the 1960s to control a wide range of fungal diseases on crops, turf, and ornamentals.[1][2] Its widespread application has led to its detection in various environmental compartments, including soil and water.[3] The environmental fate of chlorothalonil is of significant interest due to its potential toxicity to non-target organisms, particularly aquatic life, and its classification as a probable human carcinogen based on animal studies.[4][5]

Microbial transformation is a primary route of dissipation for chlorothalonil in the environment.[5] Understanding the mechanisms of this biodegradation, the microorganisms involved, and the resulting transformation products is critical for assessing its environmental risk and developing potential bioremediation strategies. This guide provides a comprehensive technical overview of the microbial transformation of chlorothalonil in both soil and water, summarizing key degradation pathways, quantitative data, and detailed experimental protocols for its study.

Microbial Degradation Pathways

The biodegradation of chlorothalonil can proceed through several pathways, influenced by environmental conditions such as the presence of oxygen (aerobic vs. anaerobic), pH, and the composition of the microbial community.[5] The primary transformation mechanisms involve dechlorination, hydroxylation, and hydration of the cyano groups.[6][7]

A key and often-detected metabolite is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) , which is formed through the replacement of a chlorine atom with a hydroxyl group.[5][8] This metabolite is notably more persistent and, in some cases, more toxic than the parent compound, making its formation a critical aspect of environmental risk assessment.[4][9]

Soil Environment

In soil, chlorothalonil is generally considered non-persistent, though its half-life can be highly variable, ranging from a few days to several months depending on soil type, temperature, and microbial activity.[9][10][11] Both bacteria and fungi contribute to its degradation.[12]

Under aerobic conditions , the primary pathway involves the hydrolytic dechlorination to form 4-hydroxy-2,5,6-trichloroisophthalonitrile.[5][10] Further degradation can occur through the hydration of the nitrile groups to form amide intermediates, such as 3-cyano-2,4,5,6-tetrachlorobenzamide.[13] Some bacterial strains, like Stenotrophomonas acidaminiphila, have been shown to metabolize chlorothalonil through both hydroxylation of a chloro-group and hydration of a cyano-group.[6]

Under anaerobic conditions , which can occur in waterlogged soils, microbial degradation also proceeds.[5] Studies in anaerobic microcosms have demonstrated significant depletion of chlorothalonil, indicating the potential for biodegradation by indigenous microbial communities in environments lacking oxygen.[14] The formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile is also a key step under anaerobic conditions.[5]

Water Environment

In aquatic systems, the fate of chlorothalonil is influenced by a combination of microbial degradation and abiotic processes like photolysis.[10][13] Its half-life in water is generally shorter than in soil, ranging from less than a day to over a week.[9] While photolysis can be a major dissipation pathway in clear, sunlit waters, microbial degradation is crucial for residues that partition to sediment.[13][15]

In water/sediment systems kept in the dark to exclude photolysis, the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile is observed, confirming the role of microbial activity.[13][15] Other detected metabolites in aquatic systems include trichloro-1,3-dicyanobenzene and 3-cyano-2,4,5,6-tetrachlorobenzamide.[13]

Below is a generalized diagram of the initial microbial transformation steps for chlorothalonil.

Figure 1: Generalized microbial transformation pathways of chlorothalonil.

Key Degrading Microorganisms

Several bacterial species have been isolated and identified for their ability to degrade chlorothalonil. These microorganisms often utilize the fungicide as a source of carbon and energy.[3][6] The majority of identified strains belong to the phylum Proteobacteria.[2][16]

Specific genera that have been reported to contain chlorothalonil-degrading species include:

-

Pseudomonas : A chlorothalonil dehalogenase (Chd) enzyme was isolated from Pseudomonas sp. CTN-3, which catalyzes the initial degradation step.[17]

-

Stenotrophomonas : Stenotrophomonas acidaminiphila strain BJ1, isolated from farmland soil, can efficiently degrade high concentrations of chlorothalonil.[6][18]

-

Enterobacter [9]

-

Klebsiella [9]

-

Citrobacter [9]

The key enzymes involved in the initial steps of degradation are glutathione S-transferases and chlorothalonil hydrolytic dehalogenases.[2][16]

Quantitative Data Summary

The degradation rate of chlorothalonil is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value is highly variable and dependent on environmental conditions.

| Matrix | Condition | Half-life (DT50) | Reference(s) |

| Soil | Field Studies | 4 days to 6 months | [9] |

| Field (Tropical) | 2.2 to 13 days | [9] | |

| Laboratory (Aerobic) | 2 to 58 days | [10] | |

| Laboratory | 0.3 to 87 days | [11] | |

| Water | General | 0.18 to 8.8 days | [9] |

| Hydrolysis (pH 9) | 38.1 days | [1] | |

| Photolysis (pH 7) | 0.4 days | [10] |

Experimental Protocols

Studying the microbial transformation of chlorothalonil requires robust experimental designs and sensitive analytical methods. Below are detailed methodologies for key experiments.

Soil Microcosm Degradation Study

This protocol is designed to assess the rate of chlorothalonil degradation in a controlled laboratory setting.

a. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a site with no recent history of chlorothalonil application.

-

Pass the soil through a 2-mm sieve to remove stones and large organic debris.

-

Determine the soil's physicochemical properties (pH, organic carbon content, texture).

-

Adjust the soil moisture content to 40-60% of its maximum water-holding capacity.

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 25-30°C) for 7-10 days to allow the microbial community to stabilize.

b. Microcosm Setup:

-

Weigh a known amount of the pre-incubated soil (e.g., 50-100 g) into sterile glass flasks or beakers.

-

Prepare a stock solution of chlorothalonil in a suitable solvent (e.g., acetone or methanol).

-

Spike the soil samples with the chlorothalonil solution to achieve the desired final concentration (e.g., 5-10 mg/kg). Ensure the solvent volume is minimal and allow it to evaporate completely in a fume hood.

-

Prepare sterile control microcosms by using autoclaved soil to distinguish between biotic and abiotic degradation.

-

Cover the flasks with perforated foil or cotton plugs to allow gas exchange while minimizing water loss and contamination.

-

Incubate the microcosms in the dark at a constant temperature.

c. Sampling and Extraction:

-

Sacrifice triplicate microcosms (for both biotic and sterile sets) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days).

-

Homogenize the soil from each microcosm.

-

Extract a subsample (e.g., 10 g) using an appropriate solvent system. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or extraction with acetonitrile or acetone.[19]

-

For a modified QuEChERS protocol: Add 10 mL of acetonitrile with 1% acetic acid to 10 g of soil in a 50 mL centrifuge tube. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl), shake vigorously for 1 minute, and centrifuge.[19]

-

Perform a cleanup step on the supernatant using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.[19]

d. Analytical Quantification:

-

Analyze the final extracts using High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC/MS).[19][20]

-

LC-MS/MS is often preferred for its sensitivity and ability to analyze both the parent compound and its more polar metabolites simultaneously.[4][19] Use electrospray ionization (ESI) in negative mode for detection.[19]

-

Quantify the concentration of chlorothalonil and its metabolites by comparing with a calibration curve prepared from certified analytical standards.

The following diagram outlines the experimental workflow for a soil microcosm study.

Figure 2: Experimental workflow for a chlorothalonil soil degradation study.

Isolation of Degrading Microorganisms

This protocol uses an enrichment culture technique to isolate bacteria capable of degrading chlorothalonil.

-

Enrichment:

-

Prepare a mineral salts medium (MSM) that lacks a carbon source.

-

Add a soil sample (e.g., 10 g) from a historically contaminated site to 100 mL of MSM in a flask.

-

Add chlorothalonil as the sole source of carbon at a specific concentration (e.g., 50 mg/L).

-

Incubate the flask on a rotary shaker at room temperature.

-

-

Subculturing:

-

After a period of incubation (e.g., 7 days), transfer an aliquot (e.g., 5 mL) of the culture to fresh MSM containing chlorothalonil.

-

Repeat this subculturing process several times (3-5 cycles) to enrich for microorganisms that can effectively utilize the fungicide.

-

-

Isolation:

-

Plate serial dilutions of the final enrichment culture onto MSM agar plates containing chlorothalonil.

-

Incubate the plates until distinct colonies appear.

-

-

Identification and Verification:

-

Pick individual colonies and purify them by re-streaking.

-

Test each pure isolate for its ability to degrade chlorothalonil in liquid MSM culture by monitoring the disappearance of the parent compound via HPLC or LC-MS/MS.

-

Identify the most efficient degraders using 16S rRNA gene sequencing.[9]

-

Conclusion

The microbial transformation of chlorothalonil is a complex process that is fundamental to its environmental dissipation. The primary pathway involves the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile, a metabolite of significant environmental concern. A diverse range of bacteria, particularly from the phylum Proteobacteria, are capable of degrading this fungicide. The rate of degradation is highly variable and site-specific, underscoring the need for detailed studies using robust methodologies as outlined in this guide. Further research into the specific enzymes, genes, and microbial community dynamics involved will enhance the potential for developing effective bioremediation technologies for sites contaminated with chlorothalonil.

References

- 1. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the biodegradation of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of chlorothalonil by strain Stenotrophomonas acidaminiphila BJ1 isolated from farmland soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. dialnet.unirioja.es [dialnet.unirioja.es]

- 10. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 11. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Degradation of chlorothalonil in irradiated water/sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Photolytic Fate of Chlorothalonil in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photolytic degradation of chlorothalonil, a broad-spectrum fungicide, in aqueous environments. Understanding the mechanisms, kinetics, and products of this degradation process is critical for assessing its environmental impact and ensuring water safety. This document synthesizes key research findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing the complex pathways involved.

Introduction to Chlorothalonil and its Photodegradation

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is an organic fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Its presence in aqueous systems, primarily through agricultural runoff, raises environmental concerns due to its toxicity to aquatic organisms.[2] Photodegradation, the breakdown of molecules by light, is a major pathway for the dissipation of chlorothalonil in surface waters.[2] The rate and byproducts of this process are influenced by a variety of environmental factors, including the light source, pH, temperature, and the presence of other substances in the water.

Kinetics of Chlorothalonil Photodegradation

The photolytic degradation of chlorothalonil follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by the type of light source, the pH and temperature of the aqueous solution, and the presence of surfactants.

Influence of Light Source, pH, and Temperature

Studies have demonstrated that the half-life of chlorothalonil varies considerably under different light sources. For instance, degradation is significantly faster under a high-pressure mercury lamp (HPML) compared to a UV lamp or natural sunlight.[3][4]

The pH of the solution also plays a crucial role, with higher photolysis rates observed in alkaline conditions compared to neutral or acidic solutions.[3][4] Temperature accelerates the degradation process; the photolysis rate has been observed to double with every 10°C increase in temperature within the range of 10°C to 40°C.[3][4]

Table 1: Half-life of Chlorothalonil under Various Conditions

| Light Source | pH | Temperature (°C) | Half-life (minutes) | Reference |

| High-Pressure Mercury Lamp (HPML) | Not Specified | Not Specified | 22.4 | [3][4] |

| UV Lamp | Not Specified | Not Specified | 82.5 | [3][4] |

| Sunlight | Not Specified | Not Specified | 123.8 | [3][4] |

| Simulated Sunlight | Not Specified | Not Specified | ~30 (for Hydroxychlorothalonil) | [5] |

Effect of Surfactants and Photosensitizers

Certain surfactants can act as photosensitizers, accelerating the photolysis of chlorothalonil. Anionic surfactants like sodium laurylsulfonate (SDS) and sodium dodecylbenzene sulfonate (SDBS), as well as non-ionic surfactants like Tween 60 and Span 20, have been shown to have a significant photosensitizing effect.[3] Conversely, cationic surfactants such as cetyltrimethylammonium bromide (CTAB) can have a photoquenching effect, slowing down the degradation.[3]

Natural substances can also enhance photodegradation. Flavonoids, for example, have been shown to sensitize the photolysis of chlorothalonil under both sunlight and artificial light, with cyanidin being particularly effective.[6] Humic substances also significantly enhance the phototransformation of chlorothalonil.

Photodegradation Products of Chlorothalonil

The photolytic degradation of chlorothalonil results in the formation of various byproducts through processes like dechlorination and substitution. The distribution of these products is heavily dependent on the presence or absence of oxygen.

In the absence of oxygen, successive dechlorination-decyanation occurs.[7] In the presence of oxygen, only the initial reductive dechlorination-decyanation is typically observed.[7]

One of the primary and more stable degradation products is 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-hydroxy-chlorothalonil or SDS-3701).[2][8] This metabolite is of particular concern as it can be more toxic than the parent compound.[1][8] Other identified degradation products include:

-

Trichloro-1,3-dicyanobenzene[9]

-

Dichloro-1,3-dicyanobenzene

-

Chloro-1,3-dicyanobenzene

-

3-cyano-2,4,5,6-tetrachlorobenzamide[9]

-

1-amide-2-hydroxy-chlorothalonil[8]

-

4-hydroxy-1,3-diamide-chlorothalonil[8]

-

Sulfhydryl-CHT (SH-CHT) and hydroxyl-CHT (OH-CHT) have been identified as key degradation products in vegetables.[10]

Table 2: Major Photodegradation Products of Chlorothalonil

| Degradation Product | Chemical Name | Notes | References |

| 4-hydroxy-chlorothalonil (SDS-3701) | 4-hydroxy-2,5,6-trichloroisophthalonitrile | Primary and stable metabolite; more toxic than parent compound. | [2][8][11] |

| Trichloro-1,3-dicyanobenzene | 2,4,5-trichloro-1,3-dicyanobenzene | Result of reductive dechlorination. | [9] |

| 3-cyano-2,4,5,6-tetrachlorobenzamide | 3-cyano-2,4,5,6-tetrachlorobenzamide | Identified in water/sediment systems. | [9] |

| SH-CHT | Sulfhydryl-chlorothalonil | Identified in vegetables; potentially high toxicity to aquatic organisms. | [10] |

| OH-CHT | Hydroxyl-chlorothalonil | Detected in various vegetables. | [10] |

Experimental Protocols

This section outlines a generalized methodology for studying the photolytic degradation of chlorothalonil in aqueous solutions, synthesized from various research studies.

Materials and Reagents

-

Chlorothalonil analytical standard

-

Acetonitrile (HPLC grade)[12]

-

Purified water (e.g., Milli-Q)[12]

-

Buffers for pH adjustment (e.g., phosphate, citrate)

-

Surfactants (e.g., SDS, CTAB)

-

Photosensitizers (e.g., humic acid, flavonoids)

-

Solvents for extraction (e.g., acetone, toluene)[13]

Sample Preparation

-

Stock Solution: Prepare a stock solution of chlorothalonil (e.g., 100 µg/mL) in a suitable solvent like toluene or acetonitrile.[13]

-

Working Solutions: Prepare aqueous working solutions of chlorothalonil by diluting the stock solution with purified water to the desired concentration. The use of a co-solvent like acetonitrile may be necessary to ensure solubility.[14]

-

pH Adjustment: Adjust the pH of the working solutions using appropriate buffers.

-

Addition of Surfactants/Photosensitizers: If studying their effects, add the desired concentration of these substances to the working solutions.

Photolysis Experiments

-

Light Source: Irradiate the prepared solutions using a specific light source, such as a high-pressure mercury lamp, UV lamp, or a solar simulator. Control experiments should be kept in the dark to account for any degradation not induced by light.[9]

-

Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled chamber.

-

Sampling: At regular time intervals, withdraw aliquots of the irradiated solution for analysis.

Analytical Method

-

Extraction: If necessary, extract chlorothalonil and its degradation products from the aqueous samples using a suitable method like solid-phase extraction (SPE) or liquid-liquid extraction.

-

Analysis: Analyze the concentrations of chlorothalonil and its photoproducts using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.

-

Gas Chromatography (GC) with an electron capture detector (ECD) or a mass spectrometry (MS) detector.[8]

-

-

Quantification: Determine the concentration of each compound by comparing its peak area to a calibration curve prepared from analytical standards.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involved in the study of chlorothalonil photodegradation.

Chlorothalonil Photodegradation Pathway

Caption: Simplified photolytic degradation pathways of chlorothalonil.

Experimental Workflow for Photodegradation Study

Caption: General experimental workflow for a chlorothalonil photodegradation study.

Conclusion

The photolytic degradation of chlorothalonil in aqueous solutions is a complex process governed by multiple environmental factors. While photodegradation contributes to the dissipation of this fungicide, the formation of potentially more toxic and persistent byproducts, such as 4-hydroxy-chlorothalonil, necessitates a thorough understanding of the degradation pathways. This guide provides a foundational overview for researchers and professionals engaged in assessing the environmental fate and risks associated with chlorothalonil. Further research is essential to fully elucidate the toxicological profiles of all degradation products and to develop effective strategies for mitigating their potential impact on aquatic ecosystems and human health.

References

- 1. Chlorothalonil - Wikipedia [en.wikipedia.org]

- 2. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Photochemical degradation of chlorothalonil in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of hydroxychlorothalonil in aqueous solutions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Flavonoid-sensitized photolysis of chlorothalonil in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Degradation of chlorothalonil in irradiated water/sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and analysis of the degradation products of chlorothalonil in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Results of analyses of the fungicide Chlorothalonil, its degradation products, and other selected pesticides at 22 surface-water sites in five Southern states, 2003-04 | U.S. Geological Survey [usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to Hydroxy Chlorothalonil (CAS 28343-61-5): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy Chlorothalonil (CAS 28343-61-5), scientifically known as 2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile, is the major and most significant metabolite of Chlorothalonil, a broad-spectrum fungicide.[1][2][3][4] This document provides a comprehensive technical overview of Hydroxy Chlorothalonil, focusing on its physicochemical properties, toxicological profile, and metabolic formation. Particular attention is given to its hazards, which in some aspects, surpass those of its parent compound. This guide is intended to serve as a crucial resource for professionals in research, drug development, and environmental science who may encounter this compound.

Chemical Identity and Physicochemical Properties

Hydroxy Chlorothalonil is a trichlorophenol compound and a nitrile.[3][5] It is recognized by several synonyms, including 4-Hydroxy-2,5,6-trichloroisophthalonitrile and SDS-3701.[6] While it is a solid substance, specific physical properties like melting and boiling points are not consistently reported across publicly available safety data sheets.[3][7]

Table 1: Physicochemical Properties of Hydroxy Chlorothalonil

| Property | Value | Source |

| CAS Number | 28343-61-5 | [4] |

| Molecular Formula | C₈HCl₃N₂O | [4] |

| Molecular Weight | 247.47 g/mol | [4] |

| Physical State | Solid | [3] |

| pKa | 1.67 ± 0.33 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (more soluble than Chlorothalonil) | [2][3] |

| LogP | 1.1 | [8] |

Hazards and Toxicological Profile

Hydroxy Chlorothalonil presents a more significant acute toxicity profile than its parent compound, Chlorothalonil.[9][10] The acute oral LD50 for Hydroxy Chlorothalonil is reported as 332 mg/kg body weight, in stark contrast to over 10,000 mg/kg for Chlorothalonil.[9]

Table 2: Toxicological Data for Hydroxy Chlorothalonil

| Endpoint | Result | Species | Source |

| Acute Oral LD50 | 332 mg/kg | Not Specified | [9] |

| Developmental Toxicity | Reduced body weight in rat pups | Rat | [6] |

| Reproductive Toxicity | Litter resorptions at high doses | Rat | [6] |

| Abortions in the presence of severe maternal toxicity | Rabbit | [6] | |

| Neurotoxicity | Hemorrhaging of CNS tissues and reduced brain weight at high doses | Rat | [6] |

| Skin Effects | May increase the risk of inflammatory skin diseases | Human (in vitro) | [11] |

Studies have indicated that Hydroxy Chlorothalonil can induce developmental toxicity, with observed effects including reduced body weight in rat pups.[6] At high doses, it has been associated with litter resorptions in pregnant rats and abortions in rabbits, though the latter occurred in the presence of severe maternal toxicity.[6] Furthermore, very high doses in a 2-year rat study led to hemorrhaging of central nervous system tissues and a reduction in overall brain weight.[6] In vitro studies using a three-dimensional human skin culture model have suggested that exposure to Hydroxy Chlorothalonil could heighten the risk of inflammatory skin diseases.[11]

The parent compound, Chlorothalonil, is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals.[12][13] It has been shown to cause kidney and forestomach tumors in rodents.[12][13] Given that Hydroxy Chlorothalonil is a major and more toxic metabolite, its toxicological profile is of significant concern.

Metabolic Pathway and Formation

Chlorothalonil is metabolized in the body, primarily through conjugation with glutathione in the gastrointestinal tract and liver.[12] These glutathione conjugates are then excreted in the bile. Subsequent uptake and metabolism of these conjugates in the kidney, involving the enzymes γ-glutamyl transpeptidase and cysteine–conjugate β-lyase, lead to the formation of thiol derivatives.[12] Hydroxy Chlorothalonil is a primary product of this metabolic process.[9][14] The metabolic pathway can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Hydroxy Chlorothalonil are often specific to the research context. However, a general workflow for the analysis of Chlorothalonil and its metabolites in environmental or biological samples can be outlined.

Sample Preparation and Extraction for UHPLC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous determination of Chlorothalonil and 4-Hydroxy-chlorothalonil in sulfur-rich vegetables.[15][16]

-

Homogenization: Weigh a representative sample of the matrix (e.g., 10 g of vegetable tissue) into a centrifuge tube.

-

Enzyme Inhibition (for sulfur-rich matrices): To prevent enzymatic degradation of Chlorothalonil, pre-chill the sample and extraction reagents. Add citric acid to the sample before homogenization.[16]

-

Extraction: Add an appropriate volume of acidified acetonitrile (e.g., 1% formic acid in acetonitrile) to the sample. Homogenize at high speed for a specified time (e.g., 2 minutes).

-

Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the homogenate to induce phase separation. Vortex thoroughly.

-

Centrifugation: Centrifuge the sample at a specified speed and temperature (e.g., 5000 rpm at 4°C) to separate the organic and aqueous layers.

-

Cleanup (if necessary): The supernatant (acetonitrile layer) can be further cleaned using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

-

Final Preparation: Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for UHPLC-MS/MS analysis.

Conclusion

Hydroxy Chlorothalonil (CAS 28343-61-5) is a metabolite of the fungicide Chlorothalonil with a toxicological profile that, in terms of acute toxicity, is more severe than the parent compound. Its formation via glutathione conjugation and subsequent renal metabolism highlights a critical bioactivation pathway. Researchers and professionals in related fields must be aware of the distinct properties and hazards of this metabolite, particularly in the context of environmental monitoring, food safety, and toxicological risk assessment. The information presented in this guide underscores the importance of considering major metabolites in the overall safety evaluation of chemical compounds.

References

- 1. Analysis of the pesticide Chlorothalonil and its metabolites - Phytocontrol [phytocontrol.com]

- 2. academic.oup.com [academic.oup.com]

- 3. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. health.state.mn.us [health.state.mn.us]

- 7. cpachem.com [cpachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chlorothalonil (HSG 98, 1995) [inchem.org]

- 10. lib.ncfh.org [lib.ncfh.org]

- 11. Potential toxic effects of 4-OH-chlorothalonil and photodegradation product on human skin health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. fao.org [fao.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

In-Depth Toxicological Profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxy-2,5,6-trichloroisophthalonitrile, a major metabolite of the broad-spectrum fungicide chlorothalonil, presents a toxicological profile of significant interest to the scientific and regulatory communities. This document provides a comprehensive overview of the current toxicological data for this compound, including acute, subchronic, developmental, and reproductive toxicity, as well as its genotoxic and carcinogenic potential. Detailed experimental protocols for key studies are outlined, and relevant biological pathways are illustrated to provide a deeper understanding of its mechanism of action. This technical guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701, is the primary metabolite of chlorothalonil.[1][2] It is formed through the hydrolytic dechlorination of the parent compound under anaerobic conditions.[1][2]

| Property | Value | Reference |

| CAS Number | 28343-61-5 | [3] |

| Molecular Formula | C₈HCl₃N₂O | [4] |

| Molecular Weight | 247.48 g/mol | [4] |

| Appearance | Information not available | |

| Solubility | Information not available | |

| Synonyms | 4-hydroxychlorothalonil, SDS-3701, 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | [3] |

Toxicological Profile

Acute Toxicity

The acute toxicity of 4-Hydroxy-2,5,6-trichloroisophthalonitrile has been evaluated by oral, dermal, and inhalation routes. The compound is classified as "Toxic if swallowed" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 332 mg/kg bw | [5] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | [5] |

| LC₅₀ | Rat | Inhalation | No data available | |

| Skin Irritation | Rabbit | Dermal | No data available | |

| Eye Irritation | Rabbit | Ocular | No data available | |

| Dermal Sensitization | Guinea Pig | Dermal | No data available |

Genotoxicity

Data on the genotoxicity of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is limited. However, the parent compound, chlorothalonil, has been tested for mutagenicity.

A study on chlorothalonil found it to be non-mutagenic in the Ames Salmonella/microsome test with and without metabolic activation.[6] Further specific testing on the 4-hydroxy metabolite is required to fully assess its genotoxic potential.

Carcinogenicity

There is currently insufficient data to classify the carcinogenicity of 4-Hydroxy-2,5,6-trichloroisophthalonitrile. However, its parent compound, chlorothalonil, is classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans.[7] Long-term bioassays in rodents have shown that chlorothalonil can induce tumors in the kidneys and forestomach.[8][9]

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted on 4-Hydroxy-2,5,6-trichloroisophthalonitrile in rats and rabbits.